molecular formula C20H21NO3 B8484750 3-{(S)-[4-(Hydroxymethyl)phenyl][(oxan-2-yl)oxy]methyl}benzonitrile CAS No. 889118-14-3

3-{(S)-[4-(Hydroxymethyl)phenyl][(oxan-2-yl)oxy]methyl}benzonitrile

Cat. No.: B8484750
CAS No.: 889118-14-3
M. Wt: 323.4 g/mol
InChI Key: RSKYMAVGNXGDKQ-ANYOKISRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(S)-[4-(Hydroxymethyl)phenyl][(oxan-2-yl)oxy]methyl}benzonitrile is a useful research compound. Its molecular formula is C20H21NO3 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

889118-14-3

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

3-[(S)-[4-(hydroxymethyl)phenyl]-(oxan-2-yloxy)methyl]benzonitrile

InChI

InChI=1S/C20H21NO3/c21-13-16-4-3-5-18(12-16)20(24-19-6-1-2-11-23-19)17-9-7-15(14-22)8-10-17/h3-5,7-10,12,19-20,22H,1-2,6,11,14H2/t19?,20-/m0/s1

InChI Key

RSKYMAVGNXGDKQ-ANYOKISRSA-N

Isomeric SMILES

C1CCOC(C1)O[C@@H](C2=CC=C(C=C2)CO)C3=CC=CC(=C3)C#N

Canonical SMILES

C1CCOC(C1)OC(C2=CC=C(C=C2)CO)C3=CC=CC(=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add a 1M solution in tetrahydrofuran of tetrabutylammonium fluoride (37 mL, 37 mmol) to a solution of 3-[(tetrahydro-pyran-2-yloxy)-(4-triisopropylsilanyloxymethyl-phenyl)-methyl]-benzonitrile (14.6 g, 30.4 mmol) in tetrahydrofuran (50 mL) and tetrahydrofuran stir at room temperature for 2 hours. Concentrate the reaction, dilute with water (200 mL), and extract with ethyl acetate (2×100 mL). Combine the extracts, dry over magnesium sulfate, filter, and concentrate. Purify the residue via silica chromatography eluting with 9:1 hexanes:ethyl acetate to 1:1 hexanes ethyl acetate to afford the title compound (8.0 g, 82%), as a colorless thick oil. LCMS (m/z) 323 M+1.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Name
3-[(tetrahydro-pyran-2-yloxy)-(4-triisopropylsilanyloxymethyl-phenyl)-methyl]-benzonitrile
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes ethyl acetate
Name
title compound
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.